molecular formula C5H5IN2 B1314226 5-Iodo-4-methylpyrimidine CAS No. 91749-26-7

5-Iodo-4-methylpyrimidine

Cat. No. B1314226
CAS RN: 91749-26-7
M. Wt: 220.01 g/mol
InChI Key: UEOHKOJFUQOWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methylpyrimidine is a chemical compound with the linear formula C5H5IN2 . It has a molecular weight of 220.01 and is solid in its physical form . The IUPAC name for this compound is 5-iodo-4-methylpyrimidine .


Molecular Structure Analysis

The InChI code for 5-Iodo-4-methylpyrimidine is 1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Iodo-4-methylpyrimidine is a solid substance . It has a molecular weight of 220.01 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Research

“5-Iodo-4-methylpyrimidine” may be explored in anticancer research due to the pyrimidine scaffold’s known applications in this field. Pyrimidines can inhibit key factors involved in tumor angiogenesis, such as VEGFR-2, which mediates vascular permeability and endothelial cell functions .

Antimicrobial Applications

The structural diversity of pyrimidines allows for their use in antimicrobial therapies. “5-Iodo-4-methylpyrimidine” could potentially be used to develop new antimicrobial agents due to its unique structure .

Antiviral Development

Pyrimidine derivatives have been utilized in antiviral drug development. The iodine and methyl groups in “5-Iodo-4-methylpyrimidine” might offer novel interactions with viral enzymes or replication machinery .

Anti-inflammatory and Analgesic Uses

The compound’s pyrimidine core is associated with anti-inflammatory and analgesic properties, which could be harnessed in new drug formulations .

Antihypertensive Effects

Pyrimidines are also known for their antihypertensive effects. The specific substituents in “5-Iodo-4-methylpyrimidine” may offer unique pathways for blood pressure regulation .

Antioxidant Properties

Research into antioxidants can also benefit from pyrimidine derivatives. The electron-rich nature of “5-Iodo-4-methylpyrimidine” might contribute to its potential as an antioxidant .

Synthesis of Novel Compounds

The reactivity of the iodine atom in “5-Iodo-4-methylpyrimidine” makes it a candidate for synthesizing novel pyrimido[4,5-d]pyrimidine derivatives, which have various pharmacological applications .

Chemical Research and Development

Lastly, “5-Iodo-4-methylpyrimidine” can be used as a building block in chemical research to develop new compounds with diverse biological activities .

Safety and Hazards

The safety information for 5-Iodo-4-methylpyrimidine indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . The formation of dust and aerosols should be avoided, and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

5-iodo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHKOJFUQOWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540884
Record name 5-Iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-4-methylpyrimidine

CAS RN

91749-26-7
Record name 5-Iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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